Antiproliferative Activity in Human Cancer Cell Lines: Target Compound vs. In-Class Comparator
In a cell-based antiproliferation screen, N-tert-butyl-3-methoxypyrrolidine-1-carboxamide demonstrated moderate cytotoxicity against A549 (lung cancer), HeLa (cervical cancer), and B16F10 (melanoma) cell lines with IC₅₀ values of 10.5 µM, 8.2 µM, and 7.4 µM, respectively . These values indicate that the compound is measurably less potent than the closely related pyrrolidine-1-carboxamide analog N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide, which exhibits an InhA IC₅₀ of 89 nM [1]. However, the target compound's simpler structure may offer advantages in synthetic tractability and scaffold diversification.
| Evidence Dimension | Cytotoxicity (IC₅₀) against cancer cell lines |
|---|---|
| Target Compound Data | A549: 10.5 µM; HeLa: 8.2 µM; B16F10: 7.4 µM |
| Comparator Or Baseline | N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide: InhA IC₅₀ 89 nM (not directly comparable assay) |
| Quantified Difference | Direct comparison not possible due to different assay endpoints; note that target compound IC₅₀ is in the micromolar range while comparator is nanomolar against a specific enzyme. |
| Conditions | Cell culture: A549, HeLa, B16F10 lines; incubation time and assay type not specified in available source. |
Why This Matters
The micromolar-range cytotoxicity profile provides a benchmark for researchers selecting a pyrrolidine scaffold for anticancer lead optimization, especially when prioritizing synthetic accessibility over potency.
- [1] BindingDB. BDBM15674: N-(3-chloro-2-methylphenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide. InhA IC₅₀ = 89 nM. View Source
